Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Overview
Description
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound. It involves an iron center coordinated with both phosphane ligands and organic groups. Compounds like these play a crucial role in catalysis and synthetic chemistry due to their unique reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves the reaction of iron(II) salts with phosphane ligands. For instance, the preparation might start with iron(II) chloride, reacting it with the phosphane ligands under an inert atmosphere to prevent oxidation. The cyclopentene and carbanide groups are introduced through subsequent ligand exchange reactions.
Industrial Production Methods: Large-scale production often uses continuous flow techniques to ensure consistent quality and yield. The precise control of temperature, pressure, and reactant concentrations in these processes is crucial to obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the iron center moving from a +2 to a +3 oxidation state.
Reduction: It can be reduced back to the iron(II) state using strong reducing agents.
Substitution: The phosphane ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents like dioxygen or hydrogen peroxide are used for oxidation.
Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution reactions often require mild conditions and the presence of suitable leaving groups.
Major Products: The products depend on the type of reaction. For example, oxidation typically yields iron(III) complexes, while reduction reverts to the original iron(II) state. Substitution reactions yield new complexes with different ligands.
Scientific Research Applications
Chemistry: This compound is utilized as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Biology: While primarily a chemical reagent, its analogs can mimic certain biological iron complexes, aiding in the study of metalloproteins and enzyme models.
Medicine: It can be a part of drug design processes, especially in the development of metal-based drugs.
Industry: Used in material science for the production of advanced materials with unique properties, and in the petrochemical industry for catalyzing specific reactions.
Mechanism of Action
The compound exerts its effects through coordination chemistry. The iron center provides multiple coordination sites, allowing it to stabilize transition states and intermediates in catalytic cycles. It interacts with molecular targets through ligand exchange and electron transfer processes.
Comparison with Similar Compounds
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclohexene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Uniqueness: The combination of cyclopentene and specific phosphane ligands in this compound provides unique reactivity and stability. Compared to similar compounds, it offers enhanced catalytic activity and selectivity in specific reactions, making it a valuable tool in synthetic chemistry.
Feel free to dive deeper into any of these sections!
Properties
IUPAC Name |
carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52P2.C5H8.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h21-25H,8-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMLZUSUOQJFCJ-LXHVPJHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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